[(4-Fluorobenzyl)sulfonyl]acetic acid
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Overview
Description
[(4-Fluorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C(_9)H(_9)FO(_4)S This compound features a sulfonyl group attached to an acetic acid moiety, with a 4-fluorobenzyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorobenzyl)sulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and sodium sulfite.
Formation of 4-Fluorobenzyl Sulfonate: 4-Fluorobenzyl chloride reacts with sodium sulfite in an aqueous medium to form 4-fluorobenzyl sulfonate.
Acetylation: The 4-fluorobenzyl sulfonate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorobenzyl)sulfonyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfonyl derivatives with different functional groups.
Scientific Research Applications
[(4-Fluorobenzyl)sulfonyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(4-Fluorobenzyl)sulfonyl]acetic acid exerts its effects depends on its specific application. In biochemical contexts, it might interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the fluorobenzyl moiety can participate in various interactions due to its electronic properties.
Comparison with Similar Compounds
[(4-Fluorobenzyl)sulfonyl]acetic acid can be compared with other sulfonyl acetic acids and fluorobenzyl derivatives:
[(4-Chlorobenzyl)sulfonyl]acetic acid: Similar structure but with a chlorine substituent instead of fluorine, which affects its reactivity and interactions.
[(4-Methylbenzyl)sulfonyl]acetic acid: Contains a methyl group, leading to different steric and electronic properties.
[(4-Nitrobenzyl)sulfonyl]acetic acid: The nitro group significantly alters the compound’s electronic characteristics, making it more reactive in certain contexts.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the sulfonyl acetic acid framework.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLDAZMDJUSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466190 |
Source
|
Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222639-41-0 |
Source
|
Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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